2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylsulfonyl group attached to an azetidine ring, and an oxy linkage to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions, typically using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Thiazole: The final step involves the coupling of the azetidine derivative with a thiazole moiety, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, while the azetidine and thiazole rings contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)benzothiazole
- 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
- 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)benzoxazole
Uniqueness
Compared to similar compounds, 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, enhances its potential for electronic applications and biological activity.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,8-1-2-8)11-5-7(6-11)14-9-10-3-4-15-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCAVOMBCGRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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